molecular formula C10H12F3N3O B12446421 N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide

Katalognummer: B12446421
Molekulargewicht: 247.22 g/mol
InChI-Schlüssel: DXKYFLJKGPNJIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been studied for their anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .

Vorbereitungsmethoden

The synthesis of N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide typically involves the reaction of 4,5,6,7-tetrahydroindazole with trifluoromethylating agents followed by acylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide has been explored for its potential in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:

    3-Phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.

    2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C10H12F3N3O

Molekulargewicht

247.22 g/mol

IUPAC-Name

N-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]acetamide

InChI

InChI=1S/C10H12F3N3O/c1-5(17)14-6-2-3-8-7(4-6)9(16-15-8)10(11,12)13/h6H,2-4H2,1H3,(H,14,17)(H,15,16)

InChI-Schlüssel

DXKYFLJKGPNJIK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CCC2=C(C1)C(=NN2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.